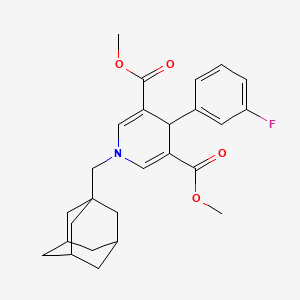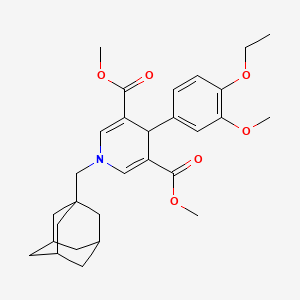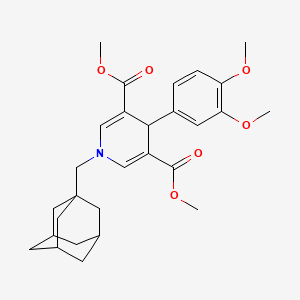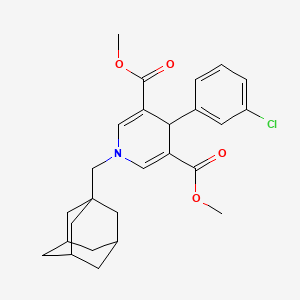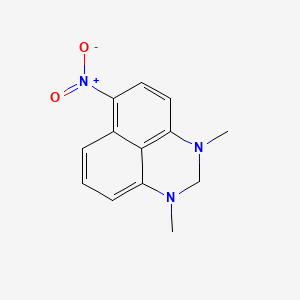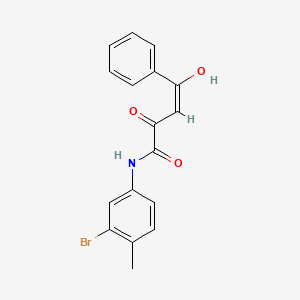
N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide is a chemical compound that belongs to the class of chalcones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have demonstrated its ability to reduce inflammation, pain, and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be readily assessed using various assays. However, it also has some limitations. It is relatively unstable and may undergo degradation over time. It may also exhibit low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide. One direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections. Another direction is to explore its potential use as a plant growth regulator and pesticide. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties, such as solubility, stability, and bioavailability.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been investigated for its potential use as a plant growth regulator and pesticide. In industry, it has been explored for its potential use as a dye and polymer additive.
Propriétés
IUPAC Name |
(E)-N-(3-bromo-4-methylphenyl)-4-hydroxy-2-oxo-4-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-7-8-13(9-14(11)18)19-17(22)16(21)10-15(20)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,19,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDBOZOKCUZDX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=CC=C2)/O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



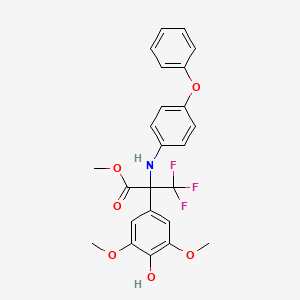
![1-(3,4-dichlorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298644.png)
![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298651.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298658.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298667.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298668.png)
![ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298674.png)
![3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4298694.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)
